![molecular formula C13H10OS B118918 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 1622-55-5](/img/structure/B118918.png)

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Vue d'ensemble

Description

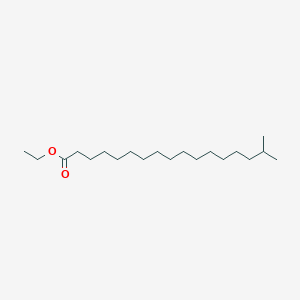

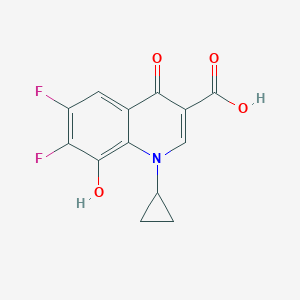

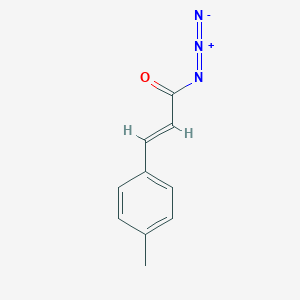

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with the molecular formula C₁₃H₁₀OS . It is a brown semi-solid substance .

Synthesis Analysis

The synthesis of 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one has been described in two different routes . The first route observed the formation of Cannizzaro reaction products . The second route utilized Wittig-Horner reaction conditions to obtain the title compound in good yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 . The compound has a molecular weight of 214.28 g/mol .Chemical Reactions Analysis

The compound is a crucial drug intermediate and its synthesis involves the application of Wittig-Horner reaction .Physical And Chemical Properties Analysis

The compound is slightly soluble in chloroform and methanol . It is stored in a -20°C freezer, under an inert atmosphere .Applications De Recherche Scientifique

Électronique organique

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, également connu sous le nom de DHTT, est un matériau semi-conducteur organique prometteur. Il présente d'excellentes propriétés de transport électronique et des capacités d'absorption optique élevées . Cela le rend approprié pour une utilisation dans :

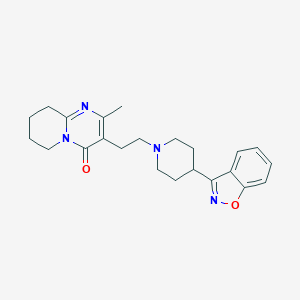

Chimie médicinale

Le DHTT sert d'intermédiaire pharmaceutique crucial. La structure du composé permet l'application de la réaction de Wittig-Horner, qui est utile dans la synthèse de divers produits pharmaceutiques . Ses applications potentielles en médecine comprennent :

Techniques de synthèse avancées

Le composé est utilisé dans des techniques de synthèse organique avancées, telles que :

Mécanisme D'action

Target of Action

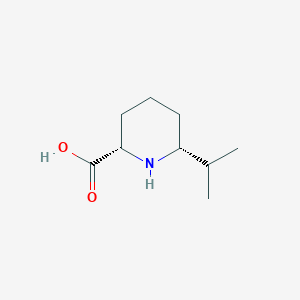

Similar tricyclic compounds have been known to exhibit psychopharmacological and antihistamine properties .

Mode of Action

It’s worth noting that similar tricyclic compounds have been reported to interact with histamine h1 receptors .

Biochemical Pathways

Similar tricyclic compounds have been known to stabilize mast cells, which play a crucial role in allergic reactions .

Result of Action

Similar tricyclic compounds have been reported to have various types of biological actions like analgesic, anti-inflammatory, anti-asthmatic, and antidepressants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. It is a yellow crystal or powder with a strong irritating odor . It is stable in air and insoluble in water at room temperature . It gradually decomposes under light .

Analyse Biochimique

Biochemical Properties

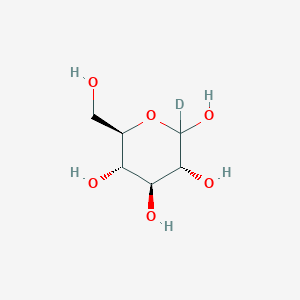

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of various proteins . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are crucial for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation . This distribution is crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBUENUSNSSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354311 | |

| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-55-5 | |

| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)